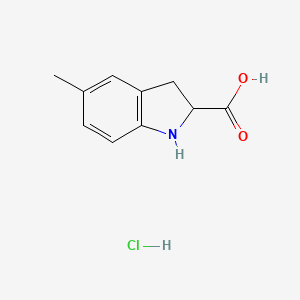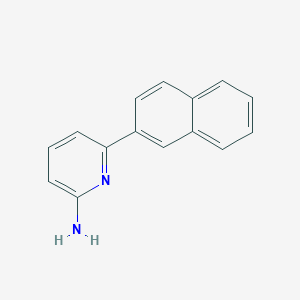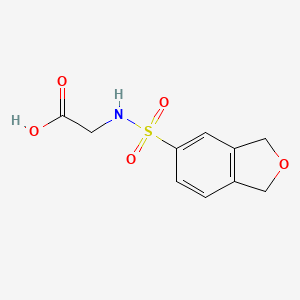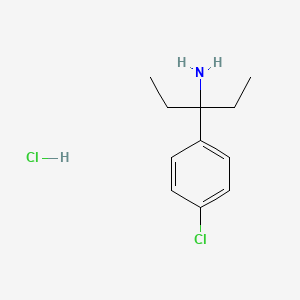
2-Chloro-5-(3-phenoxybenzoyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-(3-phenoxybenzoyl)pyridine”, also known as CPB, is a synthetic compound that belongs to the class of pyridinecarboxamides. It has a molecular weight of 309.75 .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H12ClNO2 . The InChI code is 1S/C18H12ClNO2/c19-17-10-9-14 (12-20-17)18 (21)13-5-4-8-16 (11-13)22-15-6-2-1-3-7-15/h1-12H .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 309.75 and a molecular formula of C18H12ClNO2 .Applications De Recherche Scientifique
Chemistry and Properties
The chemistry and properties of compounds similar to 2-Chloro-5-(3-phenoxybenzoyl)pyridine have been extensively studied. One such review focused on the chemistry of compounds containing pyridine and benzimidazole or benzothiazole, emphasizing their preparation, properties, and the variety of their complex compounds. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities, suggesting potential research avenues for related compounds (Boča, Jameson, & Linert, 2011).
Environmental Impact and Biodegradation
Research on compounds with similar structures, such as parabens, has shown their presence as contaminants in aquatic environments. These studies are crucial for understanding the environmental fate, biodegradation, and potential impact of related compounds like this compound. Parabens, used as preservatives, have been studied for their occurrence, fate, and behavior in water, indicating the importance of researching the environmental aspects of similar chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Pesticide Residues and Exposure
A review of studies investigating children's exposure to pesticides, including organophosphates and pyrethroids, highlighted the importance of understanding the presence of pesticide residues in various environments. This includes metabolites like 3-phenoxybenzoic acid from permethrin use, suggesting the relevance of studies on the exposure and effects of pesticide derivatives, including compounds like this compound (Egeghy et al., 2011).
Biological Activities and Potential Applications
The review of chlorogenic acid (CGA) discusses its wide range of biological and therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Such comprehensive reviews on the biological effects and applications of phenolic compounds underscore the importance of further research into the biological activities and potential applications of related compounds like this compound (Naveed et al., 2018).
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(3-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-17-10-9-14(12-20-17)18(21)13-5-4-8-16(11-13)22-15-6-2-1-3-7-15/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKPZUGEBGUYTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239610 |
Source


|
| Record name | (6-Chloro-3-pyridinyl)(3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-23-8 |
Source


|
| Record name | (6-Chloro-3-pyridinyl)(3-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)


![2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1422303.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea](/img/structure/B1422304.png)


![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1422307.png)
![[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1422308.png)

![5-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1422311.png)


